molecular formula C23H20N6O6S B2926667 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 847190-40-3

2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2926667
CAS No.: 847190-40-3
M. Wt: 508.51
InChI Key: ATQKEHDSNQRWQW-UHFFFAOYSA-N
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Description

The compound 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide features a tetrahydropyrimidopyrimidine core with a 4-nitrophenyl substituent at position 2 and a thio-linked acetamide group bearing a 2-methoxyphenyl moiety. Its structural complexity arises from the fused pyrimidine rings, electron-withdrawing nitro groups, and the methoxy-substituted aromatic system.

Properties

CAS No.

847190-40-3

Molecular Formula

C23H20N6O6S

Molecular Weight

508.51

IUPAC Name

2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C23H20N6O6S/c1-27-20-18(22(31)28(2)23(27)32)21(26-19(25-20)13-8-10-14(11-9-13)29(33)34)36-12-17(30)24-15-6-4-5-7-16(15)35-3/h4-11H,12H2,1-3H3,(H,24,30)

InChI Key

ATQKEHDSNQRWQW-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=CC=C4OC)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide (CAS Number: 847190-62-9) is a complex organic molecule with potential therapeutic applications. Its biological activity is largely attributed to its unique structural features, which include a pyrimidine core and various functional groups.

Structural Characteristics

The molecular formula of this compound is C20H17N7O5SC_{20}H_{17}N_{7}O_{5}S, with a molecular weight of approximately 499.5 g/mol. The compound's structure includes a tetrahydropyrimido-pyrimidine ring system that is known for its biological significance in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Properties : Some derivatives have shown inhibitory effects on cancer cell proliferation and migration.
  • Antimicrobial Activity : Certain analogs have demonstrated effectiveness against various bacterial and fungal strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Anticancer Activity

A study highlighted the synthesis and evaluation of pyrimidine derivatives that exhibited significant anticancer activity. For instance, chloroethyl pyrimidine nucleosides were shown to inhibit cell proliferation in A431 vulvar epidermal carcinoma cell lines . The mechanism often involves the disruption of DNA synthesis or repair pathways.

Antimicrobial Effects

Research has indicated that related compounds possess antimicrobial properties. For example, certain pyrimidine derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored. For instance, studies on similar structures indicate their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. Compounds with IC50 values in the low micromolar range suggest significant potency against COX enzymes .

Case Study 1: Anticancer Activity

In vitro studies on a series of pyrimidine derivatives revealed that modifications at the nitrogen positions significantly affected their anticancer activity. One derivative showed an IC50 value of 15 µM against breast cancer cell lines, indicating moderate efficacy compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various pyrimidine derivatives against fungal pathogens. The results indicated that certain modifications enhanced antifungal activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for effective compounds.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC ValueReference
Pyrimidine AAnticancer15 µM
Pyrimidine BAntimicrobial10 µg/mL
Pyrimidine CCOX Inhibition0.4 µM

Scientific Research Applications

Based on the search results, here is what is known about the applications of the compound "2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide."

It is important to note that the search for the specific compound "2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide" yielded no results in scientific literature databases like PubMed, Scopus, and Web of Science, suggesting it has not been extensively studied or reported in scientific research.

However, the structural characteristics of related compounds provide insights into potential applications.

Potential Applications

  • Research Reagent: These compounds can be used as reactants to introduce tetrahydropyrimido-pyrimidine cores into molecules, which contribute to biological activity and versatility.
  • Biological Activity: Research suggests that similar compounds exhibit biological activities, including anti-cancer and anti-inflammatory effects. The mechanism of action may involve interaction with molecular targets, such as enzymes or receptors, to modulate biological pathways relevant to disease processes.
  • Industrial Production: These compounds may require optimization of synthetic routes to enhance yield and purity for industrial production. Advanced techniques like continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce costs.

Structural Similarities and Potential Applications

Several compounds share structural similarities with N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide:

  • The compound's unique structure incorporates multiple functional groups, including a dimethoxyphenyl moiety and a tetrahydropyrimido-pyrimidine core.
  • The compound features significant biological activity due to its intricate arrangement of nitrogen and sulfur atoms along with various aromatic rings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s key structural differentiators include:

  • 2-Methoxyphenyl acetamide : The methoxy group improves solubility via hydrogen bonding and alters steric interactions compared to bulkier or halogenated substituents.
  • Thioether linkage : Common in analogs (e.g., ), this group may enhance metabolic stability or modulate target affinity.
Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ ppm)
Target Compound R1: 4-nitrophenyl; R2: 2-methoxyphenyl ~468–470 (est.) N/A N/A Methoxy: ~3.8; Aromatic H: 6.9–8.6 (est.)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide R1: 4-methyl; R2: 2,3-dichlorophenyl 344.21 230 80 SCH2: 4.12; CH3: 2.19
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide R1: 4-methyl; R2: 4-phenoxyphenyl N/A 224 60 SCH2: 4.08; CH3: 2.21
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide R1: thiazolidinone; R2: 4-nitrophenyl 430.2 N/A N/A -OCH3: 3.8; CH2: 4.0
2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide R1: furan-2-yl; R2: 4-nitrophenyl 468.4 N/A N/A N/A

Pharmacological Implications (Inferred)

  • Nitro groups : Present in the target compound and , these groups are associated with enhanced binding to enzymes like kinases or nitroreductases.
  • Methoxy groups : Compared to halogenated analogs ( ), the methoxy substituent may reduce cytotoxicity while improving solubility.
  • Thioether linkage : Common in bioactive molecules (e.g., ), this group could stabilize interactions with cysteine residues in target proteins.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example, reports an 80% yield using DMSO as a solvent and a thiourea intermediate . To enhance purity, consider chromatographic purification (e.g., flash chromatography) and monitor reaction progress via TLC or HPLC. Adjusting stoichiometry (e.g., molar ratios of the nitroaryl precursor and thioacetamide derivatives) and using catalysts like DMAP could further improve efficiency. Reflux conditions (e.g., 80–100°C) and inert atmospheres (N₂/Ar) may reduce side reactions.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using shifts from analogous structures (e.g., δ 12.50 ppm for NH in DMSO-d₆ , δ 7.69 ppm for pyrimidine protons ).
  • LC-MS : Confirm molecular ion peaks (e.g., m/z 376.0 [M+H]⁺ for structurally related acetamides ).
  • Elemental Analysis : Validate C, H, N, and S content (e.g., 45.29% C vs. 45.36% calculated ).

Q. How can solubility challenges be addressed for in vitro assays?

Methodological Answer: Screen solvents like DMSO (commonly used for stock solutions, as in ), ethanol, or aqueous buffers with surfactants (e.g., Tween-80). For low solubility, derivatization (e.g., prodrug strategies) or nanoparticle formulations may enhance bioavailability.

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Follow OSHA/GHS guidelines:

  • Use PPE (gloves, lab coat, goggles).
  • Avoid inhalation (work in a fume hood) and skin contact (wash with soap/water immediately) .
  • Store in airtight containers away from light and moisture.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

Methodological Answer:

  • Substituent Modification : Replace the 4-nitrophenyl group with electron-withdrawing/-donating groups (e.g., fluorine or methoxy) to assess impact on receptor binding .
  • Bioisosteric Replacement : Substitute the thioacetamide moiety with sulfone or phosphonate groups (as suggested in for pyridine analogs) .
  • Molecular Docking : Use software like AutoDock to predict interactions with target proteins (e.g., kinases or oxidoreductases).

Q. What strategies can identify the compound’s primary biological targets?

Methodological Answer:

  • Chemoproteomics : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins.
  • CRISPR-Cas9 Screens : Perform genome-wide knockout studies to identify genes whose loss abrogates compound activity.
  • Transcriptomic Profiling : Compare gene expression changes in treated vs. untreated cells (RNA-seq).

Q. How does the compound’s stability under physiological conditions affect experimental design?

Methodological Answer: Conduct stability assays in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC over 24–72 hours. For thermally sensitive analogs (e.g., melting points 204–230°C ), avoid prolonged heating during formulation.

Q. How should contradictory data between computational predictions and experimental results be resolved?

Methodological Answer:

  • Validate computational models with experimental controls (e.g., positive/negative controls in enzyme assays).
  • Replicate experiments under standardized conditions (e.g., ’s elemental analysis discrepancies: 45.29% C vs. 45.36% calculated ).
  • Use orthogonal methods (e.g., SPR for binding affinity if docking results conflict with ITC data).

Q. What methods are effective in isolating and characterizing degradation products?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and oxidative conditions (H₂O₂).
  • LC-HRMS : Identify degradation fragments via high-resolution mass spectrometry.
  • Isotopic Labeling : Track metabolic pathways using ¹⁴C-labeled analogs.

Q. How can researchers scale up synthesis without compromising purity?

Methodological Answer: Implement Quality by Design (QbD) principles:

  • Optimize parameters (temperature, mixing speed) using response surface methodology.
  • Use continuous flow reactors for better heat/mass transfer (as in ’s process control guidelines ).
  • Monitor critical quality attributes (CQAs) like particle size distribution and crystallinity.

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